1-(2-Hydroxyethoxy)dodecan-2-OL
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Overview
Description
1-(2-Hydroxyethoxy)dodecan-2-OL is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.386 g/mol . This compound is characterized by the presence of a hydroxyl group and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to dodecanol in a reactor, with temperature and pressure carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethoxy)dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of dodecyl halides.
Scientific Research Applications
1-(2-Hydroxyethoxy)dodecan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the synthesis of bioactive molecules and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, lubricants, and personal care products.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)dodecan-2-OL is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The hydroxyl group can form hydrogen bonds, enhancing its solubility in water and other polar solvents .
Comparison with Similar Compounds
1-Dodecanol: A saturated fatty alcohol with similar applications but lacks the ether linkage, making it less versatile in certain reactions.
1-(2-Hydroxyethylamino)dodecan-2-OL: Contains an amino group instead of an ether linkage, offering different reactivity and applications.
Uniqueness: 1-(2-Hydroxyethoxy)dodecan-2-OL stands out due to its unique combination of hydroxyl and ether functionalities, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring emulsification, solubilization, and surface activity .
Properties
CAS No. |
2984-31-8 |
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Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)dodecan-2-ol |
InChI |
InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChI Key |
POMNGZNNWSTTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCCO)O |
Origin of Product |
United States |
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